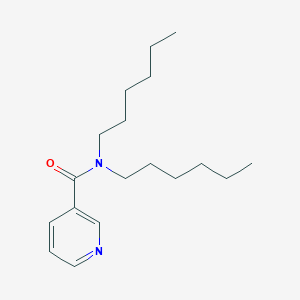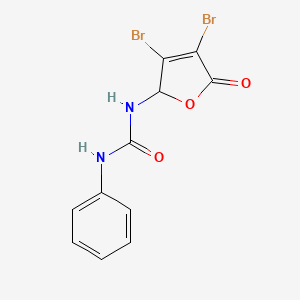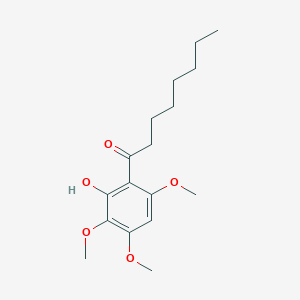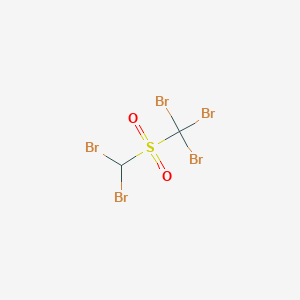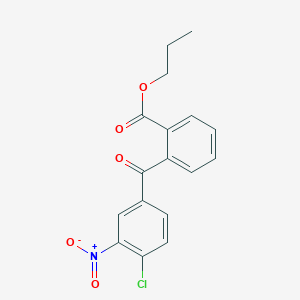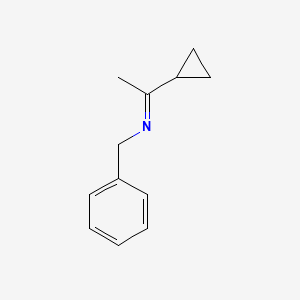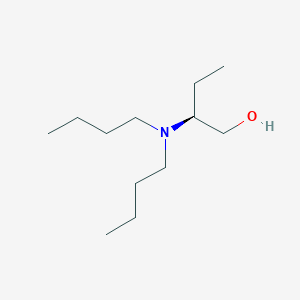
(2S)-2-(Dibutylamino)butan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Dibutylamino)butan-1-OL is an organic compound characterized by the presence of a secondary amine and a primary alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Dibutylamino)butan-1-OL typically involves the reaction of (S)-2-chlorobutan-1-ol with dibutylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The primary alcohol group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The secondary amine group can participate in substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of (2S)-2-(Dibutylamino)butanal or (2S)-2-(Dibutylamino)butanoic acid.
Reduction: Formation of (2S)-2-(Dibutylamino)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(Dibutylamino)butan-1-OL has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including chiral compounds and heterocycles.
Industrial Processes: It can be used as a solvent or reagent in various industrial chemical processes, including polymerization and catalysis.
Mechanism of Action
The mechanism of action of (2S)-2-(Dibutylamino)butan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The primary alcohol and secondary amine groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- (2S)-2-(Diethylamino)butan-1-OL
- (2S)-2-(Dipropylamino)butan-1-OL
- (2S)-2-(Dibutylamino)pentan-1-OL
Comparison: (2S)-2-(Dibutylamino)butan-1-OL is unique due to its specific combination of a secondary amine and a primary alcohol group, which imparts distinct reactivity and properties. Compared to (2S)-2-(Diethylamino)butan-1-OL and (2S)-2-(Dipropylamino)butan-1-OL, the dibutylamino group provides increased steric bulk and hydrophobicity, potentially affecting its solubility and interaction with other molecules. The additional carbon in (2S)-2-(Dibutylamino)pentan-1-OL may influence its reactivity and physical properties.
Properties
CAS No. |
162956-97-0 |
|---|---|
Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
(2S)-2-(dibutylamino)butan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-4-7-9-13(10-8-5-2)12(6-3)11-14/h12,14H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
NBVLQSNKFPIEDW-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCN(CCCC)[C@@H](CC)CO |
Canonical SMILES |
CCCCN(CCCC)C(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


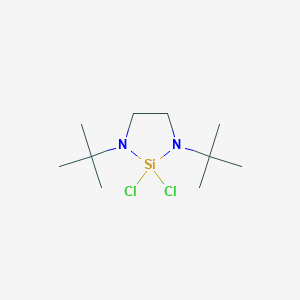
![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
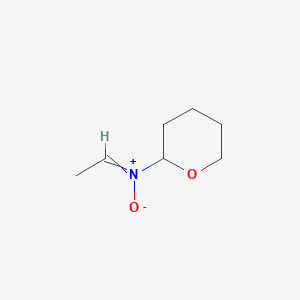
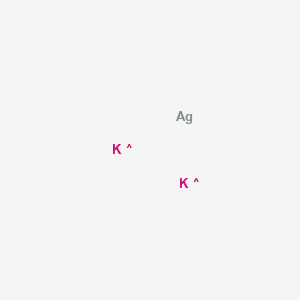
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
